
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, otherwise known as DMPQ, is an important and versatile compound used in a variety of scientific research applications. It is a member of the pyrazolinone family, and is used in a wide range of studies, from medicinal chemistry to organic synthesis. DMPQ is a useful building block for the synthesis of various complex molecules, and has been used for the preparation of various drugs, such as antifungal agents and anti-inflammatory agents. DMPQ is also used in the synthesis of various organic compounds, such as carboxylic acids, amines, and alcohols. Furthermore, DMPQ has been used in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
Medical and Biochemical Agents
Pyrazolinone derivatives are incorporated into structures of numerous important medical and biochemical agents. They have been effectively utilized as anti-bacterial, anti-fungal, anti-viral, anti-parasitic, anti-tubercular, anti-inflammatory, anti-cancer , anesthetic, analgesic, and insecticidal agents .
Pharmacological Activities
These compounds exhibit a wide range of biological activities such as antimicrobial, antitumor, antivirus, antitubercular , antioxidant, anticonvulsant activity etc. Several pyrazolines have shown promising results as chemotherapeutic agents .
Organic Electronics
Pyrazolines are used in organic electronics due to their properties as brightening agents in synthetic fibers, papers, and textiles. They also serve as fluorescent probes in elaborate chemo-sensors and recognition of transition metal ions .
Electrophotography and Electroluminescence
These derivatives play a role in electrophotography and electroluminescence applications due to their optical properties .
Synthons in Chemical Synthesis
Pyrazolone derivatives are powerful synthons in chemical synthesis. The construction of chiral pyrazolone and pyrazole derivatives has seen rapid increases over the last decade .
Photochromic Materials
They are a new class of organic photochromic materials with excellent optical color change properties in the powder crystal state. This shows great potential for applications including high-density storage, fluorescence switching, and bioimaging .
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHFUGRVINCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B494960.png)
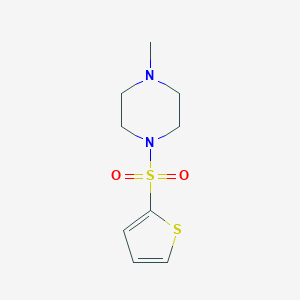
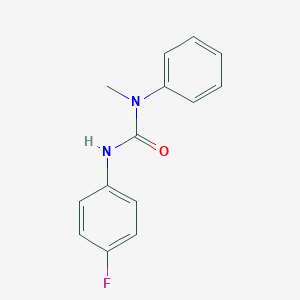
![4-(Acetylamino)-1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494965.png)
![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)
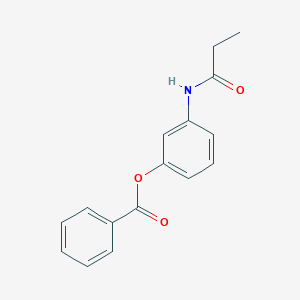
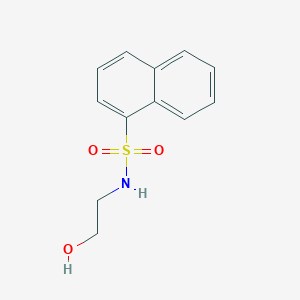
![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)
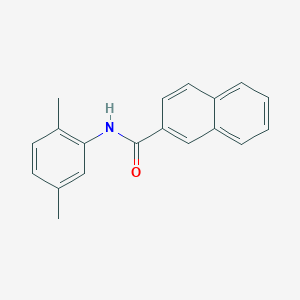
![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)
![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)
![1-ethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494982.png)
![1-(4-chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B494983.png)
![N,N-diethyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494984.png)